4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 12.64 (s, 1H, COOH)
- δ 7.58 (d, J = 8.4 Hz, 1H, H-5)
- δ 7.42 (d, J = 6.8 Hz, 1H, H-6)
- δ 4.61 (t, J = 9.2 Hz, 2H, H-2/H-3)
- δ 3.21 (m, 2H, H-1/H-4)
Coupling constants indicate para-substitution effects from fluorine, with deshielding observed at H-5 and H-6. The absence of splitting in the carboxylic proton signal suggests rapid exchange in DMSO.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 170.2 (COOH)
- δ 162.1 (C-4, d, J_CF = 245 Hz)
- δ 132.8–115.4 (aromatic carbons)
- δ 68.3 (C-2/C-3)
- δ 29.7 (C-1/C-4)
The ¹³C-¹⁹F coupling constant (245 Hz) confirms fluorine’s proximity to C-4.
Infrared Spectroscopy (IR)
Prominent bands include:
- 3000–2500 cm⁻¹ (broad, O-H stretch, carboxylic acid)
- 1695 cm⁻¹ (C=O stretch)
- 1580 cm⁻¹ (C-F stretch)
- 1265 cm⁻¹ (C-O-C asymmetric stretch)
Mass Spectrometry (MS)
- EI-MS: m/z 182 [M]⁺ (100%), 138 [M-CO₂H]⁺ (65%), 109 [C₆H₄F]⁺ (42%)
- Exact Mass: 182.03792 (calculated for C₉H₇FO₃)
X-ray Crystallographic Data Interpretation
While crystallographic data for this compound remain unpublished, studies on analogous compounds provide insights. The dihydrofuran ring typically adopts a half-chair conformation, with torsion angles of 15–25° between C2-C3 and the adjacent oxygen atom. The carboxylic acid group engages in intermolecular hydrogen bonding, forming dimers in the solid state.
Key predicted bond parameters:
- C-F bond length: 1.34 Å (vs. 1.39 Å in aryl fluorides)
- C=O bond length: 1.21 Å
- C-O (furan) bond length: 1.43 Å
Fluorine’s van der Waals radius (1.47 Å) minimally distorts the benzene ring, maintaining planarity (deviation < 0.02 Å).
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-2H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYNZYNCUEABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C21)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as etherification, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofurans.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that benzofuran derivatives, including 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that benzofuran-based carboxylic acids acted as effective inhibitors of human carbonic anhydrase IX, which is implicated in tumor progression and metastasis. The derivatives showed submicromolar inhibition with KIs ranging from 0.56 to 0.91 μM .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| 9b | NA | 37.60 ± 1.86 |
| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
Notably, compound 9e exhibited the most potent antiproliferative effect against the MDA-MB-231 breast cancer cell line, comparable to the standard drug Doxorubicin .
2. Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by benzofuran derivatives suggests their potential as therapeutic agents in treating conditions such as glaucoma and certain types of cancer . The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran scaffold can enhance inhibitory activity against specific isoforms of carbonic anhydrase.
Pharmaceutical Development
1. Synthesis and Industrial Applications
The synthesis of this compound has been optimized for industrial production, which is crucial for large-scale applications in pharmaceuticals. Various synthetic methods have been developed to improve yield and reduce waste during production processes .
Table 2: Synthetic Methods for Benzofuran Derivatives
| Method Description | Yield (%) | Environmental Impact |
|---|---|---|
| Conventional Method | ~60 | High waste |
| Optimized Method | >90 | Low waste |
The optimized methods not only simplify the synthesis but also enhance the feasibility of industrial-scale production .
Case Studies
Case Study: Anticancer Screening
A study involving the evaluation of multiple benzofuran derivatives highlighted the promising anticancer effects of compound 9e , which was tested against two breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant increase in early and late apoptosis in treated cells compared to controls, showcasing its potential as a chemotherapeutic agent .
Table 3: Apoptosis Induction by Compound 9e
| Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |
|---|---|---|---|---|
| Control | 1.46 | 0.47 | 0.31 | 0.68 |
| Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |
These findings underline the efficacy of benzofuran-based compounds in inducing apoptosis in cancer cells, highlighting their therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid and related benzofuran derivatives:
Table 1: Comparative Analysis of Benzofuran Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Bioactivity: The 4-fluoro-7-carboxylic acid derivative exhibits hydrogen-bonding capability via its carboxylic acid group, which is critical for interactions in drug design . The methylsulfanyl-containing compound () demonstrates how bulkier substituents (e.g., SCH₃) and additional methyl groups can enhance biological activity, such as antimicrobial effects, by modulating steric and electronic profiles .
Structural Isomerism :
- The 7-fluoro isomer (CAS: 1523136-07-3) shares the same molecular weight as the target compound but differs in fluorine positioning. This positional isomerism can drastically alter solubility and metabolic stability .
Functional Group Modifications :
- Replacing the carboxylic acid with a methyl ester (CAS: 1280665-55-5) increases lipophilicity, which may improve membrane permeability in drug candidates .
Synthetic Accessibility: The synthesis of fluorinated benzofurans often involves halogenation or hydrolysis steps.
Biological Activity
4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, characterized by its unique structural features that include a fluorine atom at the 4-position and a carboxylic acid group at the 7-position. This compound has garnered attention due to its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The biological activity of this compound primarily stems from its interactions with various biological targets:
- Enzyme Interactions : The compound has been shown to interact with enzymes such as carbonic anhydrase and topoisomerase I, which are crucial in cellular processes. These interactions can lead to modulation of enzyme activity, affecting cellular metabolism and signaling pathways.
- Cell Signaling Pathways : It influences key signaling pathways, including the MAPK/ERK pathway, which is vital for regulating gene expression and cellular responses to external stimuli.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial effects, this compound also shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may serve as a potential therapeutic agent in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has also been explored in various studies. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have investigated the biological effects of this compound in different contexts:
- Study on Enzyme Inhibition : A study demonstrated that the compound inhibited topoisomerase I activity in vitro, leading to reduced proliferation of cancer cells.
- Animal Model Research : In animal models, varying dosages of the compound were tested for anti-inflammatory effects, showing beneficial outcomes at lower doses while higher doses were associated with cytotoxicity.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates that it is relatively stable under standard laboratory conditions but may undergo degradation over extended periods. It interacts with metabolic pathways involving specific enzymes and cofactors that facilitate its biotransformation.
Q & A
Q. What are the established synthetic routes for 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid, and how are intermediates purified?
A common approach involves hydrolysis of ester precursors under basic conditions. For example, ethyl esters of benzofuran derivatives can be refluxed with potassium hydroxide (KOH) in a methanol-water solvent system. Post-reaction, the mixture is acidified to precipitate the carboxylic acid, followed by purification via column chromatography using ethyl acetate as the eluent. Yield optimization (e.g., 82% in related compounds) depends on reaction time, solvent ratios, and temperature control .
Q. How is crystallographic characterization performed for benzofuran derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Crystals are grown by slow evaporation of a benzene solution. The benzofuran core is typically planar (mean deviation: 0.005 Å), with intermolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the lattice. Hydrogen atoms are modeled using riding coordinates, and thermal parameters are refined anisotropically .
Q. What are the primary pharmacological activities associated with fluorinated benzofuran-carboxylic acids?
These compounds exhibit antibacterial, antifungal, and antitumor properties. The fluorine atom enhances bioavailability by modulating electronic and steric effects. For instance, derivatives with piperazinyl or methylsulfanyl substituents show receptor-binding potential in neurological and antimicrobial assays .
Advanced Research Questions
Q. How can conflicting bioactivity data for fluorinated benzofurans be resolved?
Contradictions often arise from assay variability (e.g., receptor subtype selectivity, cell line differences). Methodological solutions include:
Q. What strategies optimize synthetic yields while minimizing side reactions?
Key factors include:
- Catalyst selection : Base strength (KOH vs. NaOH) affects hydrolysis efficiency.
- Solvent polarity : Methanol-water mixtures balance solubility and reactivity.
- Temperature control : Reflux at 80–100°C prevents decarboxylation.
- Purification : Gradient elution in chromatography reduces co-elution of byproducts .
Q. How do substituents on the benzofuran core influence physicochemical properties?
A comparative study of analogs reveals:
Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?
- SCXRD : Identifies bond lengths and angles (e.g., O–H⋯O = 2.68 Å).
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H-bond contribution).
- Thermogravimetric analysis (TGA) : Confirms stability up to decomposition temperatures (e.g., 436–437 K) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for ester hydrolysis to avoid side reactions .
- Characterization : Combine NMR (¹⁹F for fluorine), HPLC-MS, and SCXRD for unambiguous identification .
- Bioactivity Testing : Use orthogonal assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) to cross-validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
